(2R,4S)-4-(3-ethyl-5-methylphenoxy)pentan-2-ol
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Overview
Description
(2R,4S)-4-(3-ethyl-5-methylphenoxy)pentan-2-ol is a chiral organic compound with a complex structure It belongs to the class of phenoxy alcohols, characterized by the presence of a phenoxy group attached to an alcohol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,4S)-4-(3-ethyl-5-methylphenoxy)pentan-2-ol typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-ethyl-5-methylphenol and a suitable pentan-2-ol derivative.
Reaction Conditions: The reaction conditions often involve the use of a base, such as sodium hydroxide or potassium carbonate, to deprotonate the phenol and generate the phenoxide ion.
Nucleophilic Substitution: The phenoxide ion then undergoes nucleophilic substitution with the pentan-2-ol derivative, resulting in the formation of the desired compound.
Purification: The crude product is purified using techniques such as column chromatography or recrystallization to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(2R,4S)-4-(3-ethyl-5-methylphenoxy)pentan-2-ol can undergo various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding ketone or aldehyde using oxidizing agents such as chromium trioxide or pyridinium chlorochromate.
Reduction: The compound can be reduced to form the corresponding alkane using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The phenoxy group can undergo substitution reactions with electrophiles, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Electrophiles such as alkyl halides or acyl chlorides
Major Products Formed
Oxidation: Ketones or aldehydes
Reduction: Alkanes
Substitution: Various substituted phenoxy derivatives
Scientific Research Applications
(2R,4S)-4-(3-ethyl-5-methylphenoxy)pentan-2-ol has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and receptor binding.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2R,4S)-4-(3-ethyl-5-methylphenoxy)pentan-2-ol involves its interaction with specific molecular targets. The phenoxy group can bind to receptors or enzymes, modulating their activity. The alcohol moiety can participate in hydrogen bonding, enhancing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- (2R,4S)-4-(3-ethylphenoxy)pentan-2-ol
- (2R,4S)-4-(5-methylphenoxy)pentan-2-ol
- (2R,4S)-4-(3-ethyl-5-methylphenoxy)butan-2-ol
Uniqueness
(2R,4S)-4-(3-ethyl-5-methylphenoxy)pentan-2-ol is unique due to the specific arrangement of its substituents, which can influence its chemical reactivity and biological activity. The presence of both ethyl and methyl groups on the phenoxy ring can affect its binding interactions and overall stability.
Properties
Molecular Formula |
C14H22O2 |
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Molecular Weight |
222.32 g/mol |
IUPAC Name |
(2R,4S)-4-(3-ethyl-5-methylphenoxy)pentan-2-ol |
InChI |
InChI=1S/C14H22O2/c1-5-13-6-10(2)7-14(9-13)16-12(4)8-11(3)15/h6-7,9,11-12,15H,5,8H2,1-4H3/t11-,12+/m1/s1 |
InChI Key |
MCMOTEBWPATGRE-NEPJUHHUSA-N |
Isomeric SMILES |
CCC1=CC(=CC(=C1)C)O[C@@H](C)C[C@@H](C)O |
Canonical SMILES |
CCC1=CC(=CC(=C1)C)OC(C)CC(C)O |
Origin of Product |
United States |
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